Octakis(pentylsulfanyl)naphthalene

Description

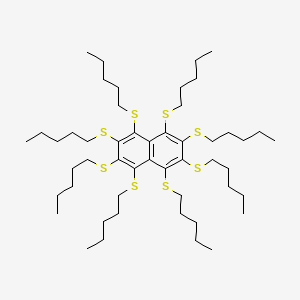

These compounds belong to the class of octasubstituted naphthalenes, where eight functional groups (e.g., pyrazolyl or sulfanyl) replace hydrogen atoms on the naphthalene core.

Properties

CAS No. |

88977-47-3 |

|---|---|

Molecular Formula |

C50H88S8 |

Molecular Weight |

945.8 g/mol |

IUPAC Name |

1,2,3,4,5,6,7,8-octakis(pentylsulfanyl)naphthalene |

InChI |

InChI=1S/C50H88S8/c1-9-17-25-33-51-43-41-42(45(53-35-27-19-11-3)48(56-38-30-22-14-6)47(43)55-37-29-21-13-5)46(54-36-28-20-12-4)50(58-40-32-24-16-8)49(57-39-31-23-15-7)44(41)52-34-26-18-10-2/h9-40H2,1-8H3 |

InChI Key |

DMAFDQLDVCPIIT-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCSC1=C(C(=C(C2=C1C(=C(C(=C2SCCCCC)SCCCCC)SCCCCC)SCCCCC)SCCCCC)SCCCCC)SCCCCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of octakis(pentylsulfanyl)naphthalene typically involves the reaction of octafluoronaphthalene with the sodium salt of pentylthiol in a suitable solvent such as 1,3-dimethylimidazolidin-2-one . The reaction proceeds through nucleophilic substitution, where the fluorine atoms are replaced by pentylsulfanyl groups. The reaction conditions generally include moderate temperatures and the use of an inert atmosphere to prevent oxidation.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields, ensuring the purity of reagents, and implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Octakis(pentylsulfanyl)naphthalene can undergo various chemical reactions, including:

Oxidation: The sulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction of the naphthalene core can be achieved using reducing agents like lithium aluminum hydride.

Substitution: The pentylsulfanyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Sodium salts of various thiols, alkyl halides.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Reduced naphthalene derivatives.

Substitution: Naphthalene derivatives with different substituents.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

Biology: Potential use in the development of biologically active compounds due to its unique structural features.

Medicine: Investigated for its potential therapeutic properties, including anticancer activity.

Industry: Utilized in the development of advanced materials, such as coordination polymers and nanostructures.

Mechanism of Action

The mechanism of action of octakis(pentylsulfanyl)naphthalene involves its interaction with molecular targets through its sulfanyl groups. These groups can form coordination complexes with metal ions, leading to the formation of unique structures with potential catalytic and electronic properties . The naphthalene core can also participate in π-π interactions, contributing to its ability to form stable complexes.

Comparison with Similar Compounds

Key Observations :

- OPzN and OMe2PzN are synthesized via nucleophilic substitution under basic conditions, with yields influenced by solvent polarity and substituent bulkiness .

- Phthalocyanine derivatives () require tailored sulfanyl-alkyl linkers for solubility and mesogenic properties, highlighting the role of flexible chains in modulating intermolecular interactions.

Thermal and Solubility Properties

| Compound | Melting Point (°C) | Solubility in Ethanol |

|---|---|---|

| OPzN | 348 | Very low |

| OMe2PzN | 267–269 | Very low |

| Phthalocyanine derivatives | Not reported | Improved via sulfanyl-alkyl chains |

Analysis :

- The higher melting point of OPzN (348°C vs. 267–269°C for OMe2PzN ) suggests stronger intermolecular interactions (e.g., hydrogen bonding via pyrazolyl groups) that are disrupted by methyl substituents in OMe2PzN .

- Limited solubility in ethanol for both OPzN and OMe2PzN complicates spectroscopic analysis, necessitating sonication for UV-Vis and fluorescence measurements .

- Phthalocyanines with sulfanyl-alkyl chains () demonstrate improved solubility, enabling applications in thin-film technologies .

Spectroscopic and Photophysical Behavior

| Compound | UV-Vis λₘₐₓ (nm) | Fluorescence Emission | Key Spectral Features |

|---|---|---|---|

| OPzN | Not reported | Blue-shifted emission | π→π* transitions |

| OMe2PzN | Not reported | Similar to OPzN | Substituent-induced steric effects |

| Phthalocyanines | ~670 (Q-band) | Red emission | Extended conjugation |

Insights :

- Pyrazolyl-substituted naphthalenes exhibit photophysical behavior typical of polycyclic aromatic hydrocarbons (PAHs), with emission profiles resembling highly substituted naphthalenes .

- Phthalocyanines display intense Q-band absorption due to extended π-conjugation, a feature absent in naphthalene derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.